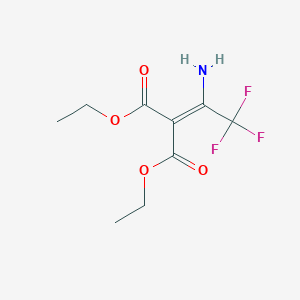![molecular formula C23H24N4O3 B15025376 N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide](/img/structure/B15025376.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide: is a complex organic compound that features both benzodiazole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodiazole Moiety: Starting from o-phenylenediamine, the benzodiazole ring is formed through a cyclization reaction with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Ethyl Linker: The benzodiazole intermediate is then reacted with an ethyl halide in the presence of a base to introduce the ethyl linker.
Formation of the Isoindole Moiety: The isoindole ring is synthesized from phthalic anhydride and an amine, followed by cyclization.
Coupling Reaction: Finally, the benzodiazole-ethyl intermediate is coupled with the isoindole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final hexanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using specific catalysts to improve reaction efficiency.
Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to enhance the overall process.
Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or isoindole rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its interactions with biological macromolecules, potentially serving as a probe or inhibitor.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways by inhibiting or activating key proteins, leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide: can be compared with other benzodiazole and isoindole derivatives, such as:
Uniqueness
- Structural Features : The specific arrangement of benzodiazole and isoindole rings with a hexanamide linker provides unique chemical properties.
- Reactivity : The compound’s reactivity profile may differ from similar compounds due to the length and flexibility of the hexanamide linker.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C23H24N4O3/c28-21(24-14-13-20-25-18-10-5-6-11-19(18)26-20)12-2-1-7-15-27-22(29)16-8-3-4-9-17(16)23(27)30/h3-6,8-11H,1-2,7,12-15H2,(H,24,28)(H,25,26) |
InChI Key |
JKETZAPTOZAYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15025294.png)

![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025303.png)
![ethyl (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enoate](/img/structure/B15025309.png)
![2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B15025315.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025328.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B15025331.png)
![ethyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15025338.png)
![1-[2-(diethylamino)ethyl]-N-(3-methoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B15025344.png)
![[6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone](/img/structure/B15025351.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B15025354.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B15025360.png)
![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15025366.png)
![(5Z)-2-[4-(hexyloxy)phenyl]-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025367.png)
